
Benzbromarone
Vue d'ensemble
Description
Le benzbromarone est un agent uricosurique principalement utilisé dans le traitement de la goutte. Il agit en inhibant la réabsorption de l’acide urique dans les reins, réduisant ainsi les taux d’urate sérique. Ce composé est particulièrement utile pour les patients qui ne répondent pas bien à d’autres traitements comme l’allopurinol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du benzbromarone implique plusieurs étapes clés :
Acylation de Friedel-Crafts : En commençant par le 2-éthylbenzofurane et le chlorure de p-anisoyle, la réaction est catalysée pour former le 2-éthyl-3-p-méthoxyphényl formyl-benzofurane.
Déméthylation : L’intermédiaire subit une déméthylation à l’aide de chlorhydrate de pyridine, conduisant au 2-éthyl-3-p-hydroxybenzène formyl-benzofurane.
Bromation : La dernière étape consiste en une bromation pour produire du this compound.
Méthodes de production industrielle : La production industrielle suit des voies de synthèse similaires, mais utilise souvent des catalyseurs plus efficaces et des conditions de réaction optimisées pour améliorer le rendement et la pureté. L’utilisation de solvants et de réactifs plus sûrs est également privilégiée pour minimiser l’impact environnemental .
Types de réactions :
Oxydation : Le this compound peut subir des réactions d’oxydation, en particulier en présence d’agents oxydants forts.
Réduction : Il peut être réduit dans des conditions spécifiques, bien que cela soit moins courant.
Substitution : Le this compound subit facilement des réactions de substitution, en particulier l’halogénation, en raison de la présence d’atomes de brome.
Réactifs et conditions courants :
Oxydation : Agents oxydants forts comme le permanganate de potassium.
Réduction : Agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : Agents halogénants comme le brome ou le chlore.
Principaux produits :
Oxydation : Dérivés oxydés du this compound.
Réduction : Formes réduites du composé.
Substitution : Différents dérivés halogénés.
4. Applications de la recherche scientifique
Le this compound a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé de référence dans des études impliquant des agents uricosuriques.
Biologie : Investigé pour ses effets sur les transporteurs d’urate dans les modèles cellulaires.
Médecine : Étudié de manière approfondie pour son efficacité dans le traitement de la goutte et de l’hyperuricémie.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant le métabolisme de l’urate.
Applications De Recherche Scientifique
Uric Acid-Lowering Effects
Benzbromarone is recognized for its efficacy in lowering serum uric acid levels, making it a crucial treatment option for patients with gout and hyperuricemia.
Clinical Efficacy
- A retrospective study involving 98 gout patients demonstrated that 69% achieved a serum uric acid level below 0.30 mmol/L after six months of this compound treatment. The study highlighted that combination therapy with xanthine oxidase inhibitors yielded slightly better outcomes than monotherapy with this compound alone .
- Another systematic review indicated that this compound was superior to febuxostat in rapidly reducing serum uric acid levels while also exhibiting anti-inflammatory properties .
Study | Patient Count | Serum Uric Acid Target Achieved (%) | Treatment Duration |
---|---|---|---|
Retrospective Analysis | 98 | 69% < 0.30 mmol/L | 6 months |
Systematic Review | Varied | Superior to febuxostat | N/A |
Respiratory Applications
Recent studies have explored the potential of this compound in treating respiratory conditions, particularly asthma and cystic fibrosis.
Hepatotoxicity and Safety Concerns
While this compound is effective, its use is not without risks. Several case reports have documented instances of hepatotoxicity associated with its use.
Case Studies
- A notable case involved a 39-year-old man who developed acute liver failure after four months of treatment with this compound for hyperuricemia. Despite supportive treatment, he required a liver transplant due to severe drug-induced liver injury .
- Another report highlighted acute kidney injury in two patients following this compound administration, emphasizing the need for careful monitoring during treatment .
Dual Mechanism Potential
Recent research has suggested that this compound may possess dual therapeutic mechanisms by acting as both a urate transporter inhibitor and an activator of the farnesoid X receptor (FXR). This dual action could enhance its effectiveness in managing hyperuricemia while also addressing inflammation associated with gout .
Summary of Findings
This compound's applications span across various medical fields, primarily focusing on its role as a uricosuric agent but also extending to respiratory treatments and potential metabolic benefits. However, clinicians must remain vigilant regarding its safety profile due to documented cases of hepatotoxicity and acute kidney injury.
Mécanisme D'action
Le benzbromarone exerce ses effets en inhibant le transporteur d’urate 1 (URAT1) dans les reins. Cette inhibition réduit la réabsorption de l’acide urique, conduisant à une augmentation de l’excrétion et à une diminution des taux d’urate sérique. De plus, le this compound est un inhibiteur puissant du cytochrome P450 2C9, qui joue un rôle dans ses effets métaboliques .
Composés similaires :
Allopurinol : Un inhibiteur de la xanthine oxydase utilisé pour réduire la production d’acide urique.
Fébuxostat : Un autre inhibiteur de la xanthine oxydase ayant une fonction similaire à celle de l’allopurinol.
Probenecid : Un agent uricosurique qui augmente l’excrétion de l’acide urique.
Comparaison :
Efficacité : Le this compound est très efficace pour réduire les taux d’urate sérique et est souvent utilisé lorsque d’autres traitements échouent.
Sécurité : Bien qu’il soit efficace, le this compound a été associé à une hépatotoxicité, ce qui a entraîné son retrait de certains marchés. .
Le this compound se distingue par ses puissants effets uricosuriques et reste une option précieuse pour les patients atteints de goutte, en particulier ceux qui ne répondent pas à d’autres traitements.
Comparaison Avec Des Composés Similaires
Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.
Febuxostat: Another xanthine oxidase inhibitor with a similar function to allopurinol.
Probenecid: A uricosuric agent that increases uric acid excretion.
Comparison:
Efficacy: Benzbromarone is highly effective in reducing serum urate levels and is often used when other treatments fail.
Safety: While effective, this compound has been associated with hepatotoxicity, leading to its withdrawal in some markets. .
This compound stands out for its potent uricosuric effects and remains a valuable option for patients with gout, particularly those who do not respond to other treatments.
Activité Biologique
Benzbromarone is a uricosuric agent primarily used in the treatment of gout, functioning by promoting the renal excretion of uric acid. Beyond its primary application, recent studies have revealed diverse biological activities that suggest potential therapeutic benefits in various conditions, including cardiovascular diseases and respiratory disorders.
This compound operates mainly by inhibiting the urate transporter URAT1 in the kidneys, which enhances uric acid clearance. However, it also exhibits additional pharmacological properties:
- ANO1 Channel Inhibition : Recent research indicates that this compound inhibits airway mucus secretion and bronchoconstriction by affecting ANO1 channels, which may have implications for treating asthma and cystic fibrosis .
- FXR Activation : this compound has been shown to activate the farnesoid X receptor (FXR), albeit with limited efficacy compared to newly designed derivatives aimed at enhancing this activity .
1. Effects on Cardiovascular Health
This compound has demonstrated pleiotropic effects beyond urate-lowering capabilities:
- Insulin Sensitivity : Studies have reported improved insulin sensitivity and reduced inflammatory cytokine secretion in patients with heart failure treated with this compound .
- Vascular Effects : It has been noted to reverse vasoconstriction and pulmonary vascular remodeling in animal models of pulmonary arterial hypertension .
2. Case Studies
Several case studies highlight both the therapeutic benefits and potential adverse effects of this compound:
- Liver Injury : A notable case involved a 39-year-old male who developed acute liver failure after four months of this compound treatment for hyperuricemia. The patient required a liver transplant due to massive necrosis attributed to drug-induced liver injury .
- Acute Kidney Injury (AKI) : Reports of AKI associated with this compound usage have emerged, particularly in patients with pre-existing urolithiasis. Two cases documented significant renal impairment that resolved with supportive care after discontinuation of the drug .
3. Efficacy in Gout Management
In a retrospective study involving 98 gout patients, this compound was found effective in lowering serum urate levels significantly when administered at doses ranging from 50 mg to 200 mg daily. The mean reduction in serum urate was approximately 0.27 mmol/L over six months, demonstrating its efficacy as a uricosuric agent .
Dose (mg/day) | Serum Urate Reduction (mmol/L) | Percentage of Patients |
---|---|---|
100 | -0.27 | 83% |
50 | -0.16 | 20% |
200 | -0.35 | 2% |
Safety Profile
While this compound is effective, its safety profile raises concerns due to reported hepatotoxicity and renal complications. Monitoring liver function and renal parameters is crucial during treatment to mitigate risks associated with its use.
Summary of Adverse Effects
- Liver Failure : Documented cases of severe liver injury necessitating transplantation.
- Acute Kidney Injury : Instances of AKI linked to self-medication practices and underlying conditions.
Propriétés
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQCHUCQKNIQEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022652 | |
Record name | Benzbromarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Benzbromarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3562-84-3 | |
Record name | Benzbromarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3562-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzbromarone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzbromarone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12319 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | benzbromarone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759281 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzbromarone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85433 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzbromarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzbromarone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZBROMARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4POG0RL69O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzbromarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
151 °C | |
Record name | Benzbromarone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.